Triisopropyl phosphate

Catalog No.
S586321
CAS No.
513-02-0
M.F
C9H21O4P
M. Wt
224.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropyl phosphate

CAS Number

513-02-0

Product Name

Triisopropyl phosphate

IUPAC Name

tripropan-2-yl phosphate

Molecular Formula

C9H21O4P

Molecular Weight

224.23 g/mol

InChI

InChI=1S/C9H21O4P/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-9H,1-6H3

InChI Key

OXFUXNFMHFCELM-UHFFFAOYSA-N

SMILES

CC(C)OP(=O)(OC(C)C)OC(C)C

Synonyms

triisopropyl phosphate

Canonical SMILES

CC(C)OP(=O)(OC(C)C)OC(C)C

Organic Synthesis:

  • Reactant: TIP serves as a valuable reactant in various organic synthesis reactions. It participates in the Perkow reaction for the synthesis of compounds containing polarized carbon-carbon double bonds []. Additionally, it reacts with Ruthenium-based indenylidene complexes to form first-generation complexes crucial for metathesis reactions []. Research suggests TIP can also be employed in the Mitsunobu reaction as an alternative to triphenylphosphine, potentially simplifying product isolation [].

Analytical Chemistry:

  • Solvent and Sample Preparation: TIP's properties make it suitable for specific applications in analytical chemistry. Its immiscibility with water allows it to be used as a non-aqueous solvent in certain analytical procedures []. Additionally, its ability to dissolve various organic compounds makes it useful in sample preparation for analytical techniques like chromatography [].

Other Research Applications:

  • Biological Studies: While the specific mechanisms are still under investigation, research explores the potential effects of TIP on cell behavior. Studies have investigated the influence of TIP on the mobility of surface receptors and the locomotion of specific cell types [].

Triisopropyl phosphate is an organophosphorus compound with the molecular formula C9H21O4PC_9H_{21}O_4P and a molecular weight of 224.23 g/mol. It is classified as an ester formed from isopropyl alcohol and phosphoric acid. This compound appears as a colorless to pale yellow liquid and is known for its low volatility and high thermal stability, making it suitable for various applications in chemical processes and formulations .

TIP is considered a hazardous material due to several factors:

  • Toxicity: TIP is moderately toxic upon ingestion, inhalation, or skin contact. It can cause irritation of the eyes, skin, and respiratory system [].
  • Flammability: TIP is a flammable liquid with a low flash point. It can ignite readily and poses a fire hazard [].
  • Environmental impact: TIP is very toxic to aquatic life and can cause long-term adverse effects in the aquatic environment [].

Safety precautions

  • Wear appropriate personal protective equipment (PPE) when handling TIP, including gloves, safety glasses, and a respirator.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store TIP in a cool, dry place away from heat and ignition sources.
  • Dispose of TIP waste according to local regulations.
, including:

  • Oxidation: It can be oxidized to form various phosphates, which may have different properties and applications.
  • Hydrolysis: In the presence of water, triisopropyl phosphate can hydrolyze to produce phosphoric acid and isopropanol.
  • Transesterification: It can react with alcohols to form new esters, which alters its properties for specific applications.

These reactions highlight its versatility in chemical synthesis and modification.

Research indicates that triisopropyl phosphate exhibits certain biological activities, particularly in the context of toxicity studies. While it is generally considered less toxic than other organophosphorus compounds, it can still affect biological systems. Its potential effects include:

    Further investigations are necessary to fully understand its biological implications.

    Triisopropyl phosphate can be synthesized through several methods, with one common route involving the reaction of isopropanol with phosphorus oxychloride in acetone under controlled conditions. A typical synthesis procedure includes:

    • Mixing isopropanol with acetone in a flask.
    • Gradually adding phosphorus oxychloride while maintaining a low temperature.
    • Stirring the mixture under vacuum to promote the reaction.
    • Isolating the product through distillation to achieve high purity levels (≥ 99.5%) and yield (up to 97%) .

    This method exemplifies the efficiency of organophosphate synthesis in laboratory settings.

    Triisopropyl phosphate has diverse applications across various industries:

    • Flame Retardant: It is used as a flame retardant in plastics and textiles due to its ability to reduce flammability.
    • Plasticizer: The compound serves as a plasticizer in polymers, enhancing flexibility and durability.
    • Solvent: It acts as a solvent in

    Interaction studies involving triisopropyl phosphate focus on its behavior in various chemical environments and its interactions with other substances:

    • Combustion Studies: Research has examined how triisopropyl phosphate affects combustion processes, particularly its role as an inhibitor of flame propagation .
    • Compatibility Tests: Studies assess its compatibility with different materials, including plastics and metals, ensuring stability during use.

    Understanding these interactions is crucial for optimizing its applications and ensuring safety in usage.

    Triisopropyl phosphate shares similarities with several other organophosphate esters. Below is a comparison highlighting its uniqueness:

    Compound NameMolecular FormulaKey Features
    Triethyl phosphateC6H15O4PC_6H_{15}O_4PCommonly used as a solvent; more volatile than triisopropyl phosphate.
    Trimethyl phosphateC4H11O4PC_4H_{11}O_4PHighly reactive; used primarily as a flame retardant but more toxic.
    Diethyl phosphateC4H11O4PC_4H_{11}O_4PLess stable; used mainly in agricultural applications.

    Triisopropyl phosphate's unique combination of low volatility, high thermal stability, and lower toxicity distinguishes it from these similar compounds, making it particularly suitable for industrial applications where safety and performance are paramount .

    XLogP3

    1.9

    Boiling Point

    219.0 °C

    GHS Hazard Statements

    Aggregated GHS information provided by 71 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
    H315 (53.52%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (53.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (53.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H400 (53.52%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Environmental Hazard Flammable Irritant

    Flammable;Irritant;Environmental Hazard

    Other CAS

    513-02-0

    Wikipedia

    Triisopropyl phosphate

    Dates

    Modify: 2023-08-15

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